4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H14BrN3OS and its molecular weight is 412.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with a structure similar to 4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have been synthesized and evaluated for their antimicrobial properties. These compounds, including N-benzimidazol-1-yl-methyl-benzamide derivatives, have shown effective antimicrobial activity against various bacteria and fungi, with some derivatives being more potent than standard reference drugs (Sethi et al., 2016). Similarly, 2-phenylamino-thiazole derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive strains, with some molecules exhibiting higher potency than reference drugs (Bikobo et al., 2017).
Anticancer Activity
These compounds have also been explored for their anticancer applications. N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and evaluated against several cancer cell lines. The results revealed moderate to excellent anticancer activities, with some derivatives even outperforming the reference drug (Ravinaik et al., 2021). In another study, the potential anticancer properties of imidazo[2,1-b][1,3]thiazoles were investigated, showing moderate efficacy in suppressing the growth of kidney cancer cells and lesser effects on other cancer cell lines (Potikha & Brovarets, 2020).
Molecular Interaction Studies
The synthesis of various derivatives involving similar structural components, like 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide, has been carried out to understand molecular interactions, especially in metal complexes. Such studies provide insights into the crystal and molecular structure, thereby enhancing the understanding of their potential applications in various fields (Binzet et al., 2009).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazothiazoles, have been found to have a wide range of targets due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research .
Mode of Action
It is known that imidazothiazoles interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, often leading to significant downstream effects .
Result of Action
Compounds with similar structures have been found to have a variety of effects, including analgesic and anti-inflammatory activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Zukünftige Richtungen
The increased emergence of multidrug-resistant pathogenic bacteria has called for the exploration of alternative drug therapies . As such, research is now focused towards new antimicrobial agents with the expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance . In this era, cancer remains as one of the most serious clinical problems and the second primary cause of deaths worldwide . Therefore, the design of novel chemical therapeutic drugs for the treatment of cancer is a promising future direction .
Eigenschaften
IUPAC Name |
4-bromo-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNULOMBUFVHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.